1-(4-Nitrobenzoyl)piperidine-4-carbonitrile

CAS No.: 303994-60-7

Cat. No.: VC6275006

Molecular Formula: C13H13N3O3

Molecular Weight: 259.265

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 303994-60-7 |

|---|---|

| Molecular Formula | C13H13N3O3 |

| Molecular Weight | 259.265 |

| IUPAC Name | 1-(4-nitrobenzoyl)piperidine-4-carbonitrile |

| Standard InChI | InChI=1S/C13H13N3O3/c14-9-10-5-7-15(8-6-10)13(17)11-1-3-12(4-2-11)16(18)19/h1-4,10H,5-8H2 |

| Standard InChI Key | VGQARGKOFZTDRJ-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1C#N)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Introduction

Structural and Electronic Features

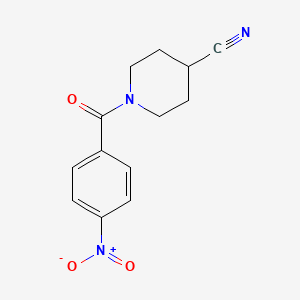

The molecular architecture of 1-(4-nitrobenzoyl)piperidine-4-carbonitrile integrates three distinct functional groups: a piperidine ring, a 4-nitrobenzoyl acyl group, and a carbonitrile moiety. The piperidine ring adopts a chair conformation, with the nitrobenzoyl group at the 1-position and the carbonitrile substituent at the 4-position (Figure 1). The nitro group (-NO₂) introduces strong electron-withdrawing effects, polarizing the benzoyl ring and enhancing electrophilic reactivity at the carbonyl carbon . Concurrently, the carbonitrile group (-CN) contributes to the molecule’s dipole moment and may participate in hydrogen bonding or dipole-dipole interactions.

Table 1: Hypothetical Physicochemical Properties of 1-(4-Nitrobenzoyl)piperidine-4-carbonitrile

The nitrobenzoyl group’s resonance effects delocalize electron density into the piperidine ring, potentially altering basicity and nucleophilic character at the nitrogen atom. This electronic modulation is critical for interactions with biological targets, such as enzymes or receptors, where precise spatial and electronic complementarity is required .

Synthetic Methodologies

Precursor Synthesis: Piperidine-4-carbonitrile Hydrochloride

A key intermediate in the synthesis of 1-(4-nitrobenzoyl)piperidine-4-carbonitrile is piperidine-4-carbonitrile hydrochloride (CAS 240401-22-3), a well-documented compound with established synthetic protocols. As reported in source , this precursor is typically synthesized via HCl-mediated deprotection of tert-butyl 4-cyanopiperidine-1-carboxylate (Figure 2).

Table 2: Reaction Conditions for Piperidine-4-carbonitrile Hydrochloride Synthesis

| Starting Material | Reagents/Conditions | Yield |

|---|---|---|

| tert-Butyl 4-cyanopiperidine-1-carboxylate | 4N HCl/dioxane, 25°C, 45 min | 85–90% |

| tert-Butyl 4-cyanopiperidine-1-carboxylate | HCl/EtOAc, 25°C, 1 h | 81% |

| N-Boc-4-cyanopiperidine | HCl/MeOH, 25°C, overnight | 74% |

These reactions highlight the efficiency of acid-mediated deprotection strategies for generating piperidine-4-carbonitrile hydrochloride, which serves as a versatile building block for further functionalization.

Acylation with 4-Nitrobenzoyl Chloride

Physicochemical and Pharmacokinetic Profiling

Solubility and Lipophilicity

The nitro and carbonitrile groups impose conflicting influences on solubility: the nitro group enhances polarity, while the carbonitrile and benzoyl moieties promote hydrophobicity. Predicted logP values (1.2–1.8) suggest moderate lipid solubility, aligning with the compound’s potential for blood-brain barrier penetration . Aqueous solubility is expected to be low (<1 mg/mL), necessitating formulation strategies involving co-solvents or prodrug approaches.

Metabolic Stability

In silico predictions using ADMET models indicate susceptibility to hepatic CYP3A4-mediated metabolism, primarily via nitro group reduction and piperidine ring oxidation . The carbonitrile group may undergo slow hydrolysis to the corresponding amide or carboxylic acid under physiological conditions, potentially altering bioactivity.

Biological Activity and Applications

Central Nervous System (CNS) Targets

The compound’s predicted BBB permeability and moderate logP suggest applicability in neuropharmacology. Piperidine analogs are known ligands for sigma receptors and monoamine transporters, implicating potential roles in neurodegenerative disease therapy .

| Compound | GHS Hazard Codes | Precautionary Measures |

|---|---|---|

| Piperidine-4-carbonitrile hydrochloride | H301, H319 | Use in fume hood; avoid inhalation |

| 4-Nitrobenzoyl chloride | H314, H335 | Corrosive; handle with PPE |

Given the absence of direct toxicological data for 1-(4-nitrobenzoyl)piperidine-4-carbonitrile, prudent handling practices—including personal protective equipment (PPE) and hazard-compatible storage—are recommended.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume